Norgestimate metabolite norelgestromin-d6

説明

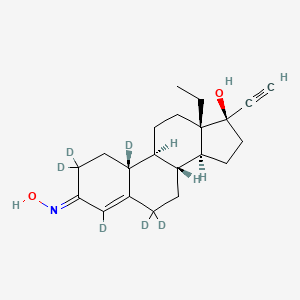

Norgestimate metabolite norelgestromin-d6 is a deuterium-labeled version of norelgestromin, which is a metabolite of norgestimate. Norgestimate is a synthetic progestogen used in hormonal contraceptives. This compound is primarily used in scientific research, particularly in the study of drug metabolism and pharmacokinetics .

特性

分子式 |

C21H29NO2 |

|---|---|

分子量 |

333.5 g/mol |

IUPAC名 |

(3E,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D |

InChIキー |

ISHXLNHNDMZNMC-LLWUDOGESA-N |

異性体SMILES |

[2H]C\1=C2[C@](CC(/C1=N\O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] |

正規SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Norgestimate metabolite norelgestromin-d6 is synthesized through the deuteration of norelgestromin. The process involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the norelgestromin molecule. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the compound. The final product is usually obtained as a white to off-white solid, which is then packaged and stored under controlled conditions to maintain its integrity .

化学反応の分析

Types of Reactions

Norgestimate metabolite norelgestromin-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The alkyne group in this compound can undergo substitution reactions, particularly in click chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the alkyne group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated metabolites, while reduction can produce deuterated analogs with modified functional groups .

科学的研究の応用

Norgestimate metabolite norelgestromin-d6 is widely used in scientific research, including:

Chemistry: It serves as a reagent in click chemistry, particularly in the synthesis of complex molecules.

Biology: The compound is used to study the metabolic pathways and pharmacokinetics of norgestimate.

Medicine: It aids in the development of hormonal contraceptives and the study of their metabolic profiles.

Industry: The compound is used in the quality control and validation of analytical methods for drug testing.

作用機序

Norgestimate metabolite norelgestromin-d6 exerts its effects by inhibiting estrone sulfatase, an enzyme that converts sulfated steroid precursors to estrogen. This inhibition reduces the levels of estrogen, thereby affecting the hormonal balance in the body. The compound also suppresses follicular development and induces changes in the endometrium, which decreases the chances of implantation and thickens the cervical mucus, impeding sperm movement .

類似化合物との比較

Similar Compounds

Norelgestromin: The non-deuterated version of norgestimate metabolite norelgestromin-d6.

Levonorgestrel: Another metabolite of norgestimate with similar progestogenic activity.

Ethinylestradiol: Often combined with norgestimate in hormonal contraceptives

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and the development of new hormonal therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。